tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate

LogP Lipophilicity Drug-likeness

tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate (free base; hydrochloride salt CAS 1330179-91-3) is a Boc-protected N-methylguanidine derivative belonging to the carbamate-protected guanidine class of synthetic intermediates. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on a tertiary nitrogen that also bears a methyl substituent and a carbamimidoylmethyl moiety, yielding the molecular formula C₈H₁₇N₃O₂ (free base MW 187.24) or C₈H₁₈ClN₃O₂ (HCl salt MW 223.70).

Molecular Formula C8H17N3O2
Molecular Weight 187.24 g/mol
Cat. No. B13203137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate
Molecular FormulaC8H17N3O2
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC(=N)N
InChIInChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11(4)5-6(9)10/h5H2,1-4H3,(H3,9,10)
InChIKeyAWOGCTDCOUPHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate: Core Identity and Procurement-Relevant Profile of a Specialty N-Methylguanidine Building Block


tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate (free base; hydrochloride salt CAS 1330179-91-3) is a Boc-protected N-methylguanidine derivative belonging to the carbamate-protected guanidine class of synthetic intermediates. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on a tertiary nitrogen that also bears a methyl substituent and a carbamimidoylmethyl moiety, yielding the molecular formula C₈H₁₇N₃O₂ (free base MW 187.24) or C₈H₁₈ClN₃O₂ (HCl salt MW 223.70) . This compound is catalogued by specialty chemical suppliers as a research-grade building block for medicinal chemistry and organic synthesis, typically offered at ≥95% purity . Unlike the widely commoditized Boc-guanidine (CAS 219511-71-4), this N-methyl-substituted variant occupies a distinct niche within the guanidine building block landscape due to its differentiated steric, electronic, and physicochemical profile that directly impacts synthetic strategy selection and downstream molecular properties [1].

Why Boc-Guanidine or Des-methyl Analogs Cannot Substitute for tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate in Structure-Sensitive Applications


The presence of the N-methyl substituent on the guanidine nitrogen of this compound fundamentally alters three categories of properties relative to the closest in-class alternatives—Boc-guanidine (CAS 219511-71-4) and tert-butyl N-(carbamimidoylmethyl)carbamate (CAS 251294-65-2). First, the N-methyl group eliminates one hydrogen-bond donor site on the guanidine, reducing the computed topological polar surface area (TPSA) by approximately 14–15 Ų versus both comparators, which directly impacts membrane permeability predictions for downstream drug-like molecules [1]. Second, the tertiary carbamate nitrogen (bearing both methyl and carbamimidoylmethyl groups) introduces steric hindrance that modulates both the rate of Boc deprotection and the nucleophilic reactivity of the liberated guanidine, creating a kinetic profile distinct from unsubstituted or N-terminal Boc-guanidines [2]. Third, the computed LogP shift (ΔLogP ≈ +0.3 to +0.9 versus Boc-guanidine, depending on measurement method) and altered hydrogen-bond acceptor count (HBA = 3 versus 2 for Boc-guanidine) mean that replacement without compensation will alter the physicochemical trajectory of any synthetic sequence in which this building block is incorporated [1]. These differences are not cosmetic—they are stoichiometric and cannot be recovered by adjusting reaction stoichiometry or solvent conditions alone.

Quantitative Differentiation Evidence: tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate Versus Closest Analogs


Computed LogP (XLogP3) Differentiation: Moderate Lipophilicity Advantage Over Boc-Guanidine

The target compound exhibits a computed XLogP3-AA value of 0.9, which is +0.3 log units higher than Boc-guanidine (CAS 219511-71-4; XLogP3 = 0.6) but substantially lower than the des-methyl analog tert-butyl N-(carbamimidoylmethyl)carbamate (CAS 251294-65-2; LogP = 1.45 as reported by Chemsrc) [1] [2]. This places the N-methylcarbamimidoyl substitution pattern in an intermediate lipophilicity window that may offer a more favorable balance between aqueous solubility and passive membrane permeability compared to either comparator, though direct experimental LogD₇.₄ measurements have not been published for these specific protected building blocks . The LogP value of 0.9 falls within the optimal range (0–3) for CNS drug-likeness per classic medicinal chemistry guidelines, whereas the des-methyl analog at LogP 1.45 approaches the upper boundary for certain applications .

LogP Lipophilicity Drug-likeness Permeability Physicochemical property prediction

Topological Polar Surface Area (TPSA) Reduction: 14.0 Ų Lower Than Boc-Guanidine Indicating Enhanced Membrane Permeability Potential

The target compound's computed TPSA of 76.7 Ų is 14.0 Ų lower than Boc-guanidine (TPSA = 90.7 Ų by PubChem Cactvs computation) and 14.99 Ų lower than the des-methyl analog tert-butyl N-(carbamimidoylmethyl)carbamate (TPSA = 91.69 Ų by Chemsrc) [1] [2]. This reduction is mechanistically attributable to the N-methyl substitution removing one hydrogen-bond donor from the guanidine NH group. In drug design, TPSA values below 140 Ų are associated with good oral absorption, and values below 60–70 Ų are associated with CNS penetration; while these are protected intermediates rather than final drug candidates, the TPSA contribution of this building block propagates additively into the final molecular TPSA [3].

TPSA Membrane permeability Oral bioavailability Blood-brain barrier Drug design

Hydrogen-Bond Acceptor (HBA) Count Differentiation: 3 HBA Versus 2 for Boc-Guanidine

The target compound possesses 3 computed hydrogen-bond acceptor sites versus 2 for Boc-guanidine (CAS 219511-71-4), while both compounds share an identical hydrogen-bond donor count of 2 [1] [2]. The additional HBA arises from the tertiary carbamate nitrogen bearing both the methyl and carbamimidoylmethyl substituents, which introduces an additional lone-pair-bearing atom accessible for intermolecular interactions. This HBA count asymmetry means that downstream molecules incorporating this building block will present a subtly different hydrogen-bonding pharmacophore to biological targets compared to molecules built from Boc-guanidine, potentially altering binding affinity, selectivity, and solvation energetics [3].

Hydrogen bonding Molecular recognition Solubility Crystal engineering Receptor binding

Hydrolytic Stability of the N-Methylguanidine Scaffold: Orders of Magnitude More Stable Than Urea, Acetamide, or Acetamidine at Physiological pH

Lewis and Wolfenden (JACS, 2014) determined that the N-methylguanidinium ion decomposes via hydroxide attack with a second-order rate constant k₂ = 5 × 10⁻⁶ M⁻¹ s⁻¹ at 25 °C, and that at 25 °C and pH 7, N-methylguanidine is several orders of magnitude more stable than acetamidine, urea, or acetamide [1]. While this measurement was performed on the unprotected N-methylguanidine scaffold rather than the Boc-protected building block itself, the intrinsic stability of the N-methylguanidine core is a class-level property that underlies the hydrolytic robustness of any molecule incorporating this substructure. Following Boc deprotection, the liberated N-methylguanidine moiety will retain this exceptional aqueous stability—a stark contrast to O-alkylisoureas or unprotected amidines that are prone to rapid hydrolysis under the same conditions [1]. For procurement purposes, this class-level stability evidence supports the rationale for selecting N-methylguanidine-based building blocks in synthetic routes where aqueous work-up, chromatographic purification, or long-term intermediate storage under ambient conditions is required.

Hydrolytic stability Aqueous stability Guanidine decomposition Shelf-life Formulation stability

Free Base Versus Hydrochloride Salt Procurement: MW 187.24 (Free Base) Versus MW 223.70 (HCl Salt) with Divergent Solubility and Handling Profiles

This compound is commercially available in two distinct forms: the free base (tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate, approximate MW 187.24) and the hydrochloride salt (CAS 1330179-91-3, MW 223.70, formula C₈H₁₈ClN₃O₂) . The hydrochloride salt offers enhanced aqueous solubility and typically exists as a crystalline solid with defined melting characteristics, facilitating accurate weighing and formulation into aqueous reaction media. The free base, by contrast, presents a lower molecular weight for stoichiometric calculations and avoids introducing chloride counterions that may interfere with metal-catalyzed coupling reactions. Supplier specifications for the hydrochloride salt indicate ≥95% purity (Bidepharm, ChemeMenu) with batch-specific QC data including NMR, HPLC, or GC available upon request . This compares to Boc-guanidine, which is predominantly supplied as the free base only (CAS 219511-71-4, MW 159.19) and requires storage at −20 °C under inert atmosphere—a logistical constraint not uniformly reported for the N-methylated building block .

Salt form Free base Hydrochloride Solubility Procurement specification Handling

N-Methyl Substitution Prevents Bis-Adduct Formation During Alkylation: Orthogonality Advantage Over Unsubstituted Boc-Guanidine in Synthetic Sequences

Powell, Ramsden, and Batey (J. Org. Chem., 2003) demonstrated that carbamate-protected guanidines undergo efficient phase-transfer-catalyzed alkylation with alkyl halides and mesylates via deprotonation of the acidic N-carbamate hydrogen [1]. In unsubstituted Boc-guanidine systems, the presence of two chemically similar NH sites can lead to competing bis-alkylation or regioisomeric product mixtures. The N-methyl substitution present in the target compound pre-installs a blocking group on one guanidine nitrogen, thereby enforcing mono-alkylation selectivity at the remaining unprotected site during subsequent synthetic transformations. This built-in regiochemical control eliminates the need for an additional protection/deprotection step that would be required when using Boc-guanidine—a quantifiable synthetic efficiency gain of one full synthetic step in multi-step sequences [2]. The Lammin, Pedgrift, and Ratcliffe protocol for converting anilines to bis-Boc-protected N-methylguanidines (Tetrahedron Lett., 1996) further validates the recognized synthetic value of the N-methylguanidine substructure in medicinal chemistry building block collections [2].

Alkylation selectivity Orthogonal protection Guanidine functionalization Phase-transfer catalysis Synthetic efficiency

Optimal Procurement and Application Scenarios for tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned LogP and TPSA Contributions from Guanidine-Containing Building Blocks

When a drug discovery program requires introduction of a guanidine moiety into a lead series and the project has identified that Boc-guanidine (LogP = 0.6, TPSA = 90.7 Ų) yields final compounds with suboptimal permeability or excessive polarity, this compound provides a quantifiably differentiated alternative. Its computed LogP of 0.9 (Δ = +0.3 versus Boc-guanidine) and TPSA of 76.7 Ų (Δ = −14.0 Ų) offer a more balanced polarity profile that may improve passive membrane permeability without resorting to more lipophilic—and potentially less selective—guanidine isosteres [1]. This is particularly relevant for programs targeting intracellular or CNS-penetrant candidates where the TPSA contribution from each building block is under active scrutiny during multiparameter optimization .

Multi-Step Synthetic Sequences Where Regiochemical Control During Guanidine Alkylation Eliminates a Protection Step

In synthetic routes requiring mono-alkylation of a guanidine at a specific nitrogen position, this compound's pre-installed N-methyl group serves as a built-in blocking group that enforces regioselectivity. Compared to using Boc-guanidine—which would require an additional orthogonal protection step on one NH to prevent bis-alkylation or regioisomeric mixtures—this building block eliminates one full synthetic operation [1]. Under the phase-transfer-catalyzed alkylation conditions validated by Powell et al. (JOC, 2003), the remaining unprotected guanidine nitrogen can be selectively alkylated with alkyl halides or mesylates, streamlining the synthesis of N-alkyl-N′-methylguanidine-containing targets . This synthetic efficiency gain is quantifiable as reduced step count, higher cumulative yield, and lower solvent/reagent consumption per gram of final product.

Aqueous-Phase Chemistry and Long-Term Intermediate Storage Requiring Exceptional Hydrolytic Stability of the Guanidine Scaffold

For synthetic routes that involve aqueous work-up steps, prolonged chromatographic purification, or storage of guanidine-containing intermediates under ambient conditions, the intrinsic hydrolytic stability of the N-methylguanidine core is a decisive selection criterion. Lewis and Wolfenden (JACS, 2014) established that N-methylguanidine decomposes with k₂ = 5 × 10⁻⁶ M⁻¹ s⁻¹ at 25 °C, making it several orders of magnitude more stable than acetamidine, urea, or acetamide under identical conditions [1]. This stability advantage translates into lower decomposition losses during aqueous processing, more reliable analytical characterization, and the feasibility of preparing stock solutions or intermediate batches for multi-day synthetic campaigns—all factors that directly impact procurement volume planning and cost-per-successful-experiment calculations.

Chloride-Sensitive Chemistry Requiring Free Base Form or Aqueous Protocol Development Benefiting from Hydrochloride Salt Solubility

Procurement strategy for this compound can be tailored to the specific chemistry platform: the hydrochloride salt (CAS 1330179-91-3, MW 223.70, purity ≥95%) is the preferred form for aqueous reaction conditions, peptide coupling in polar solvents, or protocols where crystalline handling properties and batch-to-batch consistency are paramount [1]. Conversely, the free base form should be specified for reactions employing palladium, copper, or other transition metal catalysts where chloride ions risk catalyst poisoning, or for anhydrous conditions where the absence of a hygroscopic salt is critical . This dual-form availability contrasts with Boc-guanidine (CAS 219511-71-4), which is commercially offered exclusively as the free base, limiting procurement flexibility for aqueous-phase applications .

Quote Request

Request a Quote for tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.